molecular formula C19H18N4O2 B2844820 5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415488-56-9

5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2844820
CAS No.: 2415488-56-9
M. Wt: 334.379
InChI Key: FXNUZVJQUSVWLK-UHFFFAOYSA-N
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Description

5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine and a suitable pyrrole derivative, the reaction can be catalyzed by specific reagents to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Cyclopropylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its specific structural features, which confer unique electronic and steric properties. These properties make it particularly suitable for applications in advanced materials and medicinal chemistry .

Properties

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-14-9-22(17-8-16(12-6-7-12)20-11-21-17)10-15(14)19(25)23(18)13-4-2-1-3-5-13/h1-5,8,11-12,14-15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNUZVJQUSVWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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